Sulfo-Cy7.5 NHS Ester: A Comprehensive Technical Guide for Researchers
Sulfo-Cy7.5 NHS Ester: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a technical overview of Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. This document details its core properties, mechanism of action, and provides structured experimental protocols for its use in key applications such as antibody labeling, in-vivo imaging, flow cytometry, and western blotting.
Core Properties and Mechanism of Action
Sulfo-Cy7.5 NHS ester is a water-soluble, hydrophilic cyanine (B1664457) dye designed for the stable labeling of biomolecules.[1][2][3][4][5] Its key features include high aqueous solubility, which minimizes the use of organic solvents that can be detrimental to protein structure, and a peak emission in the near-infrared spectrum, allowing for deep tissue penetration and reduced autofluorescence in biological samples.[6][7]
The N-hydroxysuccinimide (NHS) ester functional group enables covalent conjugation to primary amine groups (-NH₂) present on proteins, peptides, and other biomolecules.[1][5] The reaction, which is most efficient at a pH of 8.3-8.5, results in a stable amide bond.[8][9]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₄₉H₄₈K₃N₃O₁₆S₄ | [5] |
| Molecular Weight | 1180.5 g/mol | [5] |
| Excitation Maximum (λex) | 778 nm | [5] |
| Emission Maximum (λem) | 797 nm | [5] |
| Molar Extinction Coefficient (ε) | 222,000 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | 0.21 | [5] |
| Solubility | Water, DMF, DMSO | [5] |
Experimental Protocols
Antibody Labeling with Sulfo-Cy7.5 NHS Ester
This protocol outlines the steps for conjugating Sulfo-Cy7.5 NHS ester to an antibody.
Materials:
-
Antibody (in amine-free buffer like PBS)
-
Sulfo-Cy7.5 NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer (PBS with 0.1% BSA and 0.02% sodium azide)
Methodology:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[2]
-
-
Dye Preparation:
-
Allow the vial of Sulfo-Cy7.5 NHS ester to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[2] This solution should be used promptly.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.
-
Add the Sulfo-Cy7.5 NHS ester stock solution to the antibody solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point, but may require optimization.[2]
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye using a desalting or gel filtration column (e.g., Sephadex G-25).
-
Collect the fractions containing the labeled antibody.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~778 nm (for the dye).
-
Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage.
-
Antibody labeling workflow with Sulfo-Cy7.5 NHS ester.
In-Vivo Imaging of Tumor Vasculature
This protocol describes the use of Sulfo-Cy7.5 NHS ester-labeled antibodies for near-infrared fluorescence imaging of tumor vasculature in a murine model.[10]
Materials:
-
Sulfo-Cy7.5 NHS ester labeled antibody targeting a tumor vasculature marker (e.g., CD105).
-
Tumor-bearing mice.
-
In-vivo NIR imaging system.
-
Anesthetic.
Methodology:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse.
-
Position the mouse in the imaging chamber.
-
-
Probe Administration:
-
Administer the Sulfo-Cy7.5 NHS ester-labeled antibody intravenously.
-
-
In-Vivo Imaging:
-
Acquire whole-body fluorescence images at various time points (e.g., 1, 4, 24, and 48 hours) post-injection using an appropriate NIR filter set (Excitation: ~745 nm, Emission: ~800 nm).
-
-
Ex-Vivo Analysis (Optional):
-
After the final imaging time point, euthanize the animal.
-
Dissect the tumor and major organs for ex-vivo fluorescence imaging to confirm probe biodistribution.
-
Workflow for in-vivo tumor vasculature imaging.
Flow Cytometry
This protocol details the use of a Sulfo-Cy7.5 NHS ester-labeled antibody for staining cells for flow cytometric analysis.
Materials:
-
Cell suspension.
-
Sulfo-Cy7.5 NHS ester-labeled primary antibody.
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA).
-
Flow cytometer with appropriate laser and filters for NIR detection.
Methodology:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1x10⁶ cells/mL in ice-cold staining buffer.
-
-
Blocking (Optional but Recommended):
-
Incubate cells with a blocking agent (e.g., Fc block) to reduce non-specific binding.
-
-
Staining:
-
Add the Sulfo-Cy7.5 NHS ester-labeled primary antibody to the cell suspension at a pre-determined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with staining buffer by centrifugation and resuspension to remove unbound antibody.
-
-
Data Acquisition:
-
Resuspend the cells in staining buffer.
-
Analyze the cells on a flow cytometer equipped to detect fluorescence in the far-red/near-infrared channel.
-
Flow cytometry staining protocol.
Western Blotting
This protocol provides a general guideline for using a Sulfo-Cy7.5 NHS ester-labeled antibody for western blotting.
Materials:
-
Protein lysate.
-
SDS-PAGE gel and electrophoresis equipment.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and blotting apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Sulfo-Cy7.5 NHS ester-labeled primary antibody.
-
Wash buffer (TBST).
-
NIR fluorescence imaging system.
Methodology:
-
Protein Separation and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the Sulfo-Cy7.5 NHS ester-labeled primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
-
Detection:
-
Image the membrane using a digital imaging system capable of detecting near-infrared fluorescence.
-
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 4. Sulfo-Cyanine 7.5 NHS ester (A270305) | Antibodies.com [antibodies.com]
- 5. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]
- 6. akinainc.com [akinainc.com]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. In Vivo Tumor Vasculature Targeted PET/NIRF Imaging with TRC105(Fab)-Conjugated, Dual-Labeled Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
